1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
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Overview
Description
1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of 1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which can be synthesized by the reaction of hydrazonoyl halides with potassium thiocyanate . The thiadiazole intermediate is then coupled with a quinoline derivative under specific conditions to form the final compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Scientific Research Applications
1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Biology: It is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The compound may also interfere with the synthesis of nucleic acids or proteins, contributing to its antimicrobial activity .
Comparison with Similar Compounds
1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione can be compared with other thiadiazole derivatives such as:
5-(propylsulfanyl)-1,3,4-thiadiazol-2-amine: This compound shares the thiadiazole core but lacks the quinoline and thiophene groups, resulting in different biological activities.
1,3,4-thiadiazole derivatives: These compounds have been widely studied for their antimicrobial, antifungal, and anticancer properties.
The unique combination of the thiadiazole, quinoline, and thiophene moieties in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H19N3O2S3 |
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Molecular Weight |
405.6 g/mol |
IUPAC Name |
1-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-4-thiophen-3-yl-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione |
InChI |
InChI=1S/C18H19N3O2S3/c1-2-7-25-18-20-19-17(26-18)21-13-4-3-5-14(22)16(13)12(9-15(21)23)11-6-8-24-10-11/h6,8,10,12H,2-5,7,9H2,1H3 |
InChI Key |
QVTSTIRYBAHTGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NN=C(S1)N2C3=C(C(CC2=O)C4=CSC=C4)C(=O)CCC3 |
Origin of Product |
United States |
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